molecular formula C18H23N3O3 B5776405 2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline

2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline

Cat. No. B5776405
M. Wt: 329.4 g/mol
InChI Key: VEPGWXUEFBQYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as quinacrine mustard and has been studied for its anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound binds to the enzyme and prevents it from functioning, leading to DNA damage and cell death. The compound also induces the production of reactive oxygen species (ROS), which can cause further damage to cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline has been shown to have anti-inflammatory and antiviral effects. The compound has been studied for its potential in treating autoimmune diseases such as lupus and rheumatoid arthritis. It has also been shown to inhibit the replication of certain viruses such as hepatitis C and HIV.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline in lab experiments is its relatively low cost and availability. The compound is commercially available and can be easily synthesized in the lab. However, one limitation of using the compound is its potential toxicity, which can limit its use in certain experiments. It is important to use appropriate safety measures when handling the compound.

Future Directions

There are several future directions for the study of 2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline. One area of research is the development of novel derivatives of the compound with improved anticancer properties and reduced toxicity. Another area of research is the investigation of the compound's potential in treating other diseases such as autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential biomarkers for predicting response to treatment.
Conclusion
In conclusion, 2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline is a chemical compound that has shown promise as an anticancer agent and has also been studied for its potential in treating other diseases. The compound's mechanism of action involves the inhibition of topoisomerase II and the induction of DNA damage and apoptosis. While the compound has advantages such as low cost and availability, its potential toxicity is a limitation that must be considered. Further research is needed to fully understand the compound's potential and to develop novel derivatives with improved properties.

Synthesis Methods

The synthesis of 2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline involves the reaction of quinacrine with acetic anhydride and piperazine in the presence of a catalyst. The reaction yields a yellow crystalline solid, which is then purified through recrystallization. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(4-acetyl-1-piperazinyl)-5,8-dimethoxy-4-methylquinoline has been extensively studied for its potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis and causing DNA damage. It has also been studied for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.

properties

IUPAC Name

1-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-11-16(21-9-7-20(8-10-21)13(2)22)19-18-15(24-4)6-5-14(23-3)17(12)18/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPGWXUEFBQYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone

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